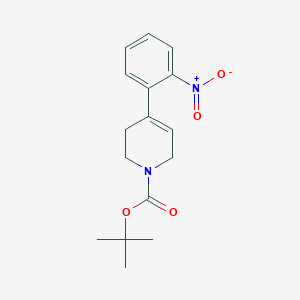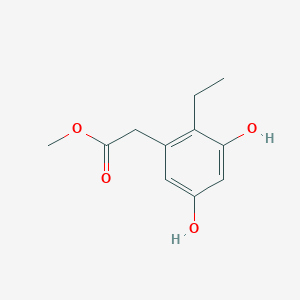
tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, a nitrophenyl group, and a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group in tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitrophenyl group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation of the nitrophenyl group can yield nitroso or nitro derivatives.
- Reduction of the nitrophenyl group can yield amino derivatives.
- Substitution reactions can yield various substituted dihydropyridine derivatives .
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: It can be used in the development of new drugs targeting various diseases, including cancer and cardiovascular disorders .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active drug. The molecular targets and pathways involved can vary depending on the specific biological activity of the compound .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-Butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-Butyl 4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Comparison: tert-Butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with amino, hydroxy, or methoxy substituents. The nitrophenyl group can participate in specific chemical reactions, such as reduction to an amino group, which is not possible with hydroxy or methoxy groups .
Propriétés
Formule moléculaire |
C16H20N2O4 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18(20)21/h4-8H,9-11H2,1-3H3 |
Clé InChI |
OJSOXOBMBMGBBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8624535.png)

![4-{[5-(3-Iodophenyl)-2H-tetrazol-2-yl]methyl}benzoic acid](/img/structure/B8624546.png)






![Pentanenitrile, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-](/img/structure/B8624581.png)



